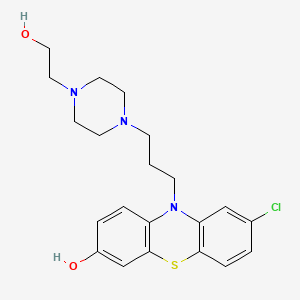

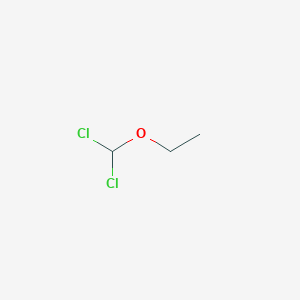

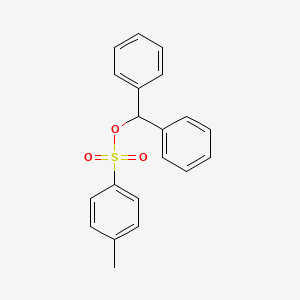

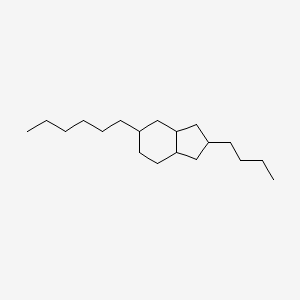

![molecular formula C7H6Cl2O B3061194 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one CAS No. 63319-59-5](/img/structure/B3061194.png)

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one

Descripción general

Descripción

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one is a chemical compound with the molecular formula C7H6Cl2O . It has a molecular weight of 177.028 .

Synthesis Analysis

The synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one involves a reaction in an inert solvent between cyclopentadiene and dichloroketene prepared in situ by reaction between dichloroacetyl chloride and a tertiary amine . The process is carried out at a temperature between about 20 and about 120°C .Molecular Structure Analysis

The molecular structure of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The addition of methoxide and hydroxide ions, ammonia, and hydrazine to 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one has led, by ring opening, to cis-dichloromethylcyclopentenecarboxylic acid derivatives . In the case of the methyl ester, it may epimerise to the trans-ester .Physical And Chemical Properties Analysis

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one is a colorless oil . It has a molecular weight of 177.03 .Aplicaciones Científicas De Investigación

Synthetic Intermediates

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one serves as a valuable synthetic intermediate. Researchers use it to construct more complex molecules through chemical transformations. Its unique bicyclic structure allows for diverse functionalization, making it a versatile building block in organic synthesis .

Prostaglandin Synthesis

This compound plays a crucial role in the synthesis of prostaglandins. Prostaglandins are lipid mediators involved in inflammation, pain, and other physiological processes. Researchers utilize 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one as a precursor to create specific prostaglandin derivatives .

Medicinal Chemistry

Scientists explore the pharmacological potential of 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one derivatives. By modifying its structure, they aim to develop novel drugs with improved efficacy and reduced side effects. Its unique scaffold provides opportunities for designing bioactive compounds .

Natural Product Synthesis

Researchers use this compound in the total synthesis of natural products. Its reactivity and stability make it suitable for constructing complex molecules found in nature. By incorporating 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one into synthetic routes, they access biologically relevant compounds .

Flavor and Fragrance Chemistry

The bicyclic structure of 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one contributes to its aroma and flavor properties. It is employed in the creation of synthetic flavors and fragrances. Chemists study its reactivity to design compounds that mimic natural scents or enhance existing ones .

Materials Science

Researchers investigate the use of 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one in materials science. Its unique structure may lead to novel materials with specific properties, such as optical or electronic applications. By modifying its functional groups, they explore its potential in various material systems .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in an inert atmosphere at 2-8°C .

Mecanismo De Acción

Mode of Action

The mode of action of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one involves several chemical reactions. For instance, the addition of methoxide and hydroxide ions, ammonia, and hydrazine to this compound leads to ring opening, resulting in -dichloromethylcyclopentenecarboxylic acid derivatives . In the case of the methyl ester, it may epimerise to the -ester .

Biochemical Pathways

The exact biochemical pathways affected by 7,7-Dichlorobicyclo[32The compound’s ability to undergo ring-opening reactions suggests it may influence pathways involving cyclopentenecarboxylic acid derivatives .

Pharmacokinetics

The pharmacokinetic properties of 7,7-Dichlorobicyclo[32The compound is a liquid at room temperature , which may influence its bioavailability

Result of Action

The molecular and cellular effects of 7,7-Dichlorobicyclo[32Its ability to undergo ring-opening reactions and form -dichloromethylcyclopentenecarboxylic acid derivatives suggests it may have significant chemical reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of methoxide and hydroxide ions, ammonia, and hydrazine .

Propiedades

IUPAC Name |

7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWQLXKSVCMLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(C2=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513340 | |

| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |

CAS RN |

63319-59-5 | |

| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.